

An In-depth Technical Guide to 2-(methylamino)-N-propylacetamide

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Compound of Interest

Compound Name: 2-(methylamino)-N-propylacetamide

Cat. No.: B2394039

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the current scientific knowledge on the chemical compound **2-(methylamino)-N-propylacetamide**. It is intended to serve as a technical guide for researchers, scientists, and professionals in drug development. This guide summarizes the available physicochemical properties and notes the significant absence of in-depth peer-reviewed literature on its synthesis, biological activity, and mechanism of action. To illustrate the potential research and development pathway for a compound of this nature, hypothetical experimental workflows and signaling pathways are presented.

Introduction

2-(methylamino)-N-propylacetamide is a chemical compound with a defined structure and molecular weight. While it is available commercially for laboratory use, a thorough review of scientific literature reveals a notable lack of published research detailing its synthesis, biological functions, or potential therapeutic applications. This guide consolidates the existing data and provides a speculative framework for future investigation, based on methodologies commonly applied to analogous N-substituted acetamides.

Physicochemical Properties

The fundamental properties of **2-(methylamino)-N-propylacetamide** and its hydrochloride salt have been compiled from chemical databases and supplier information. These are presented in the tables below for clear comparison.

Table 1: Physicochemical Properties of **2-(methylamino)-N-propylacetamide**

Property	Value	Source
CAS Number	901273-19-6	CymitQuimica[1]
Molecular Formula	C6H14N2O	CymitQuimica[1]
Molecular Weight	130.19 g/mol	PubChem[2]
Purity	97%	CymitQuimica[1]
InChI Key	MBENNMIHCNYUJD-UHFFFAOYSA-N	PubChem[2]
SMILES	CCCNC(=O)CNC	PubChem[2]

Table 2: Physicochemical Properties of **2-(methylamino)-N-propylacetamide** hydrochloride

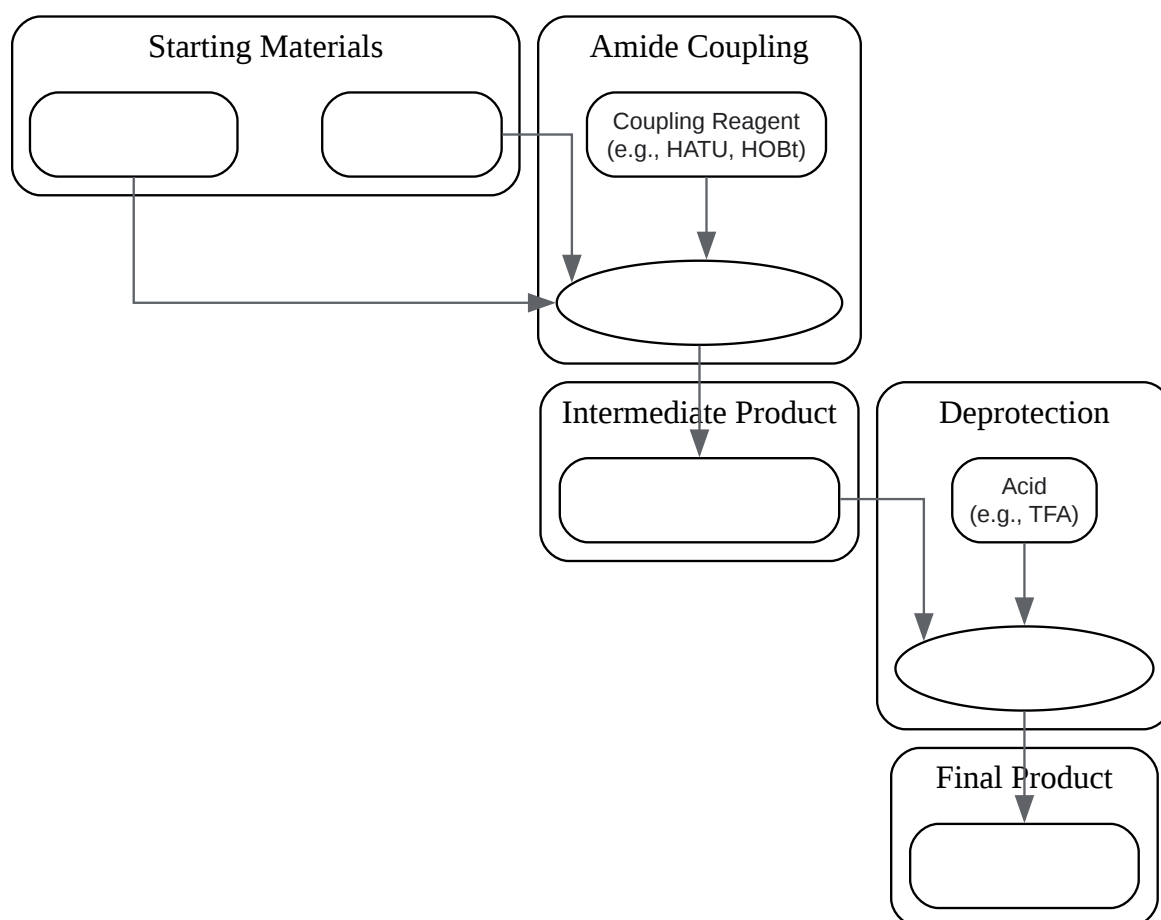
Property	Value	Source
CAS Number	1049764-41-1	Advanced ChemBlocks[3]
Molecular Formula	C6H15ClN2O	Advanced ChemBlocks[3]
Molecular Weight	166.65 g/mol	CymitQuimica[4]
Purity	95%	Advanced ChemBlocks[3]
IUPAC Name	2-(methylamino)-n-propylacetamide hydrochloride	Advanced ChemBlocks[3]
SMILES	CCCNC(=O)CNC.Cl	Advanced ChemBlocks[3]

Synthesis and Experimental Protocols

A comprehensive search of scientific databases, including patent literature, did not yield specific, detailed experimental protocols for the synthesis of **2-(methylamino)-N-propylacetamide**. However, general methods for the synthesis of N-substituted glycnamides are documented. These typically involve the amidation of an N-protected glycine derivative followed by deprotection, or the direct reaction of a primary amine with an activated glycine derivative.

Hypothetical Synthesis Workflow

Below is a hypothetical workflow for the synthesis of **2-(methylamino)-N-propylacetamide**, based on common organic chemistry principles for amide bond formation. This has not been experimentally validated for this specific compound.



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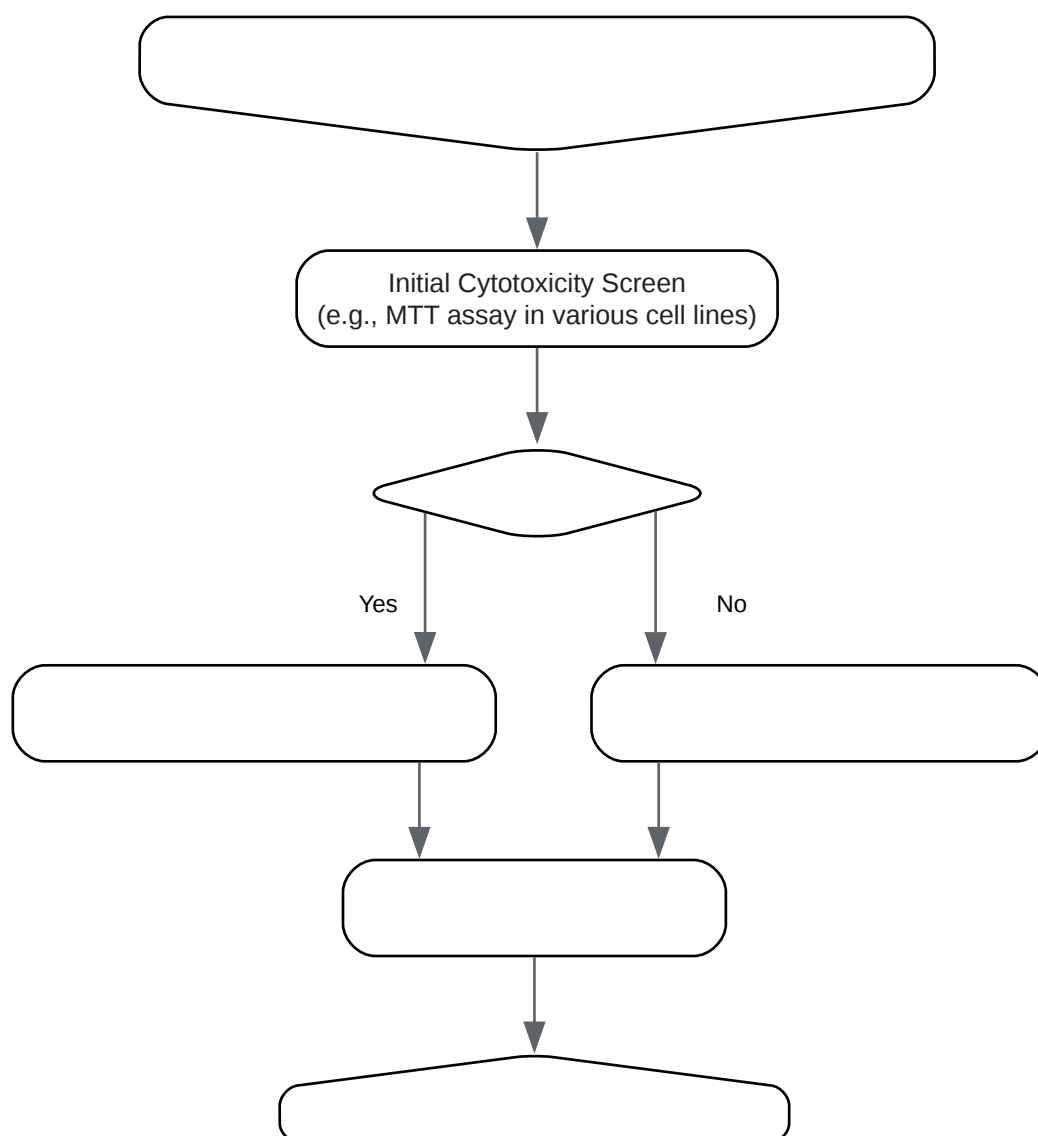
Caption: Hypothetical synthesis workflow for **2-(methyamino)-N-propylacetamide**.

Biological Activity and Signaling Pathways

There is no published data on the biological activity or the signaling pathways affected by **2-(methyamino)-N-propylacetamide**. Research on structurally related compounds, such as other N-substituted acetamides, suggests a wide range of potential biological activities, including antimicrobial and anticancer effects.

Hypothetical In Vitro Experimental Workflow

To investigate the potential biological activity of a novel compound like **2-(methyamino)-N-propylacetamide**, a tiered screening approach is typically employed. A hypothetical workflow for such an investigation is outlined below.

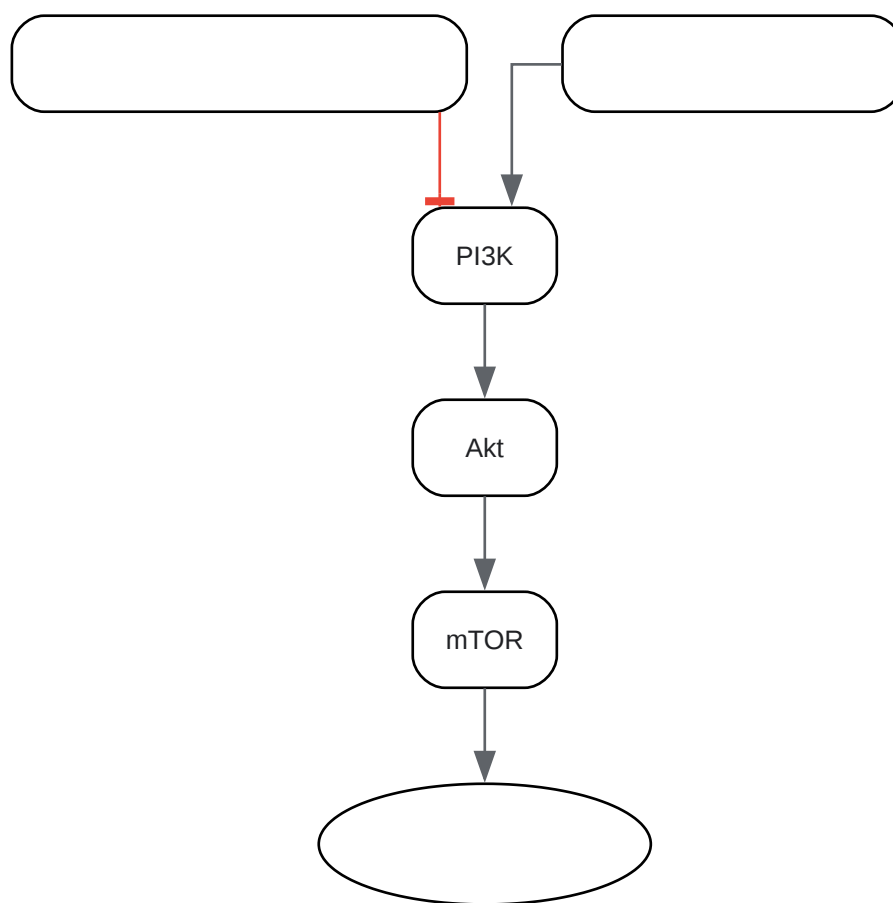


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Caption: Hypothetical in vitro screening workflow for a novel compound.

Hypothetical Signaling Pathway

Given the structural similarity to some pharmacologically active molecules, one could speculate that if **2-(methylamino)-N-propylacetamide** were to have anticancer properties, it might interact with common signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway. The following diagram illustrates a simplified, hypothetical interaction.



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Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Conclusion and Future Directions

2-(methylamino)-N-propylacetamide is a readily available chemical compound for which there is a significant gap in the scientific literature. The data presented in this guide is limited to its basic physicochemical properties. The provided hypothetical synthesis and experimental workflows, along with the speculative signaling pathway, are intended to serve as a roadmap for future research. Further investigation is required to determine the synthetic methods, biological activities, and potential therapeutic applications of this compound. Researchers are encouraged to undertake foundational studies, including synthesis optimization, in vitro screening, and mechanism of action studies, to elucidate the pharmacological profile of **2-(methylamino)-N-propylacetamide**.

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